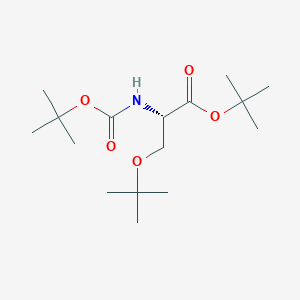

Boc-Ser(tBu)-OtBu

Description

Contextualizing Protected Amino Acid Derivatives in Modern Peptide Chemistry

Peptide synthesis, whether in solution or on a solid support, inherently involves the sequential coupling of amino acids through amide bond formation. Amino acids, in their native form, possess multiple reactive functionalities: an α-amino group, an α-carboxyl group, and potentially reactive side chains. Without appropriate protection, these groups would readily undergo undesired reactions, leading to side products, polymerization, and ultimately, the failure to synthesize the target peptide wikipedia.orgnih.gov.

Protected amino acid derivatives are synthesized by temporarily masking these reactive sites with specific chemical groups. The most prevalent strategies in modern Solid-Phase Peptide Synthesis (SPPS) rely on two main sets of protecting groups: the tert-butyloxycarbonyl (Boc) group for the α-amino terminus, often paired with benzyl (B1604629) (Bn)-based side-chain protecting groups, and the 9-fluorenylmethoxycarbonyl (Fmoc) group for the α-amino terminus, typically paired with tert-butyl (tBu)-based side-chain protecting groups peptide.combachem.comcreative-peptides.comnih.gov. These protected derivatives ensure that only the intended coupling reaction occurs at each step of the synthesis, leading to the desired peptide sequence wikipedia.orgnih.gov. Boc-Ser(tBu)-OtBu exemplifies such a derivative, offering protection for the α-amino, hydroxyl, and carboxyl functionalities of serine.

Significance of Orthogonal Protecting Group Strategies in Complex Molecule Construction

The concept of orthogonality is fundamental to advanced organic synthesis, particularly in the construction of complex molecules like peptides. Orthogonal protecting group strategies involve the use of multiple protecting groups that can be selectively removed under distinct chemical conditions, without affecting other protected functionalities nih.govsigmaaldrich.comorganic-chemistry.orgfiveable.me. This selective deprotection allows for precise control over the order of chemical transformations, enabling the synthesis of intricate structures that would otherwise be inaccessible.

In peptide synthesis, orthogonality is crucial for stepwise chain elongation. The two most widely adopted orthogonal strategies are:

Fmoc/tBu Strategy: The Fmoc group, protecting the α-amino terminus, is base-labile and removed by mild bases like piperidine (B6355638) genscript.com. The tert-butyl (tBu) group, used for side-chain protection (e.g., on serine's hydroxyl group), is acid-labile and typically removed by trifluoroacetic acid (TFA) during the final cleavage from the resin iris-biotech.destackexchange.com. This pairing offers a high degree of orthogonality due to the distinct cleavage mechanisms (base vs. acid) fiveable.meiris-biotech.debiosynth.comresearchgate.net.

Boc/Bzl Strategy: The Boc group, protecting the α-amino terminus, is acid-labile and removed by acids like TFA fishersci.co.ukwikipedia.org. The benzyl (Bzl) group, used for side-chain protection, is also acid-labile but generally requires stronger acidic conditions for cleavage (e.g., HF) peptide.combachem.comnih.gov. While not strictly orthogonal due to both groups being acid-labile, they are considered quasi-orthogonal as their removal can be differentiated by acid strength and kinetics nih.govbiosynth.comresearchgate.net.

This compound fits within a framework that utilizes Boc for Nα protection and tBu for side-chain and carboxyl protection. In this context, both the Boc and tBu groups are acid-labile, requiring careful consideration of deprotection conditions to achieve selectivity if other acid-labile groups are present. However, the tBu protection of the serine hydroxyl group is a common feature in Fmoc chemistry, highlighting the versatility of the tBu group itself.

| Protecting Group (Nα) | Deprotection Conditions (Nα) | Common Side Chain Protection for Serine | Deprotection Conditions (Serine Side Chain) | Strategy Type |

| Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA, HCl) | Bzl (Benzyl ether) | Acid (e.g., HF, HBr/AcOH) | Boc/Bzl (Quasi-orthogonal) |

| Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) | tBu (tert-butyl ether) | Acid (e.g., TFA) | Fmoc/tBu (Orthogonal) |

| Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) | Trt (Trityl ether) | Mild Acid (e.g., 1-20% TFA in DCM) | Fmoc/Trt (Orthogonal) |

Historical Development and Evolution of Serine Protecting Group Methodologies

The protection of serine's reactive hydroxyl side chain has evolved significantly with the advancements in peptide synthesis. Early methods in solution-phase peptide synthesis often employed benzyl (Bzl) ethers for serine protection within the Boc strategy peptide.compeptide.com. These benzyl ethers are stable to the acidic conditions used for Boc removal but require stronger acidic conditions, such as liquid hydrogen fluoride (B91410) (HF), for their own cleavage peptide.combachem.comnih.gov.

With the rise of Fmoc-based SPPS, the tert-butyl (tBu) ether emerged as the preferred protecting group for the serine hydroxyl group peptide.compeptide.com. The tBu ether offers excellent stability under the basic conditions used for Fmoc deprotection (typically piperidine) peptide.comiris-biotech.de. Crucially, it is readily cleaved by acidic reagents, such as TFA, which are also used for the final cleavage of the peptide from the solid support peptide.comiris-biotech.destackexchange.com. This compatibility within the Fmoc/tBu orthogonal strategy has made tBu-protected serine derivatives, like Fmoc-Ser(tBu)-OH, a cornerstone of modern peptide synthesis peptide.combachem.comiris-biotech.de.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H31NO5 |

|---|---|

Molecular Weight |

317.42 g/mol |

IUPAC Name |

tert-butyl (2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C16H31NO5/c1-14(2,3)20-10-11(12(18)21-15(4,5)6)17-13(19)22-16(7,8)9/h11H,10H2,1-9H3,(H,17,19)/t11-/m0/s1 |

InChI Key |

LSGJCZOVTUGODC-NSHDSACASA-N |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Boc Ser Tbu Otbu and Its Analogues

Direct Synthesis Strategies of Boc-Ser(tBu)-OtBu

Oβ-Hydroxyl Group Protection via tert-Butylation

Role of Basic Conditions in O-tert-Butylation (e.g., Potassium Carbonate)

The O-tert-butylation of serine, a key step in preparing protected serine derivatives, can be facilitated by basic conditions. The hydroxyl group of serine is deprotonated by a base, generating a nucleophilic alkoxide intermediate. This intermediate then readily reacts with a tert-butylating agent. Potassium carbonate (K₂CO₃) is often employed as a mild base for this transformation. Its mild nature helps to minimize side reactions such as racemization or degradation of other sensitive protecting groups, ensuring the integrity of the amino acid derivative. This process is crucial for establishing the tert-butyl ether linkage on the serine side chain, a common protective strategy in peptide synthesis.

Optimization of Reaction Conditions and Control of Impurities

Optimizing the synthesis of this compound and related compounds is essential for achieving high yields and purity. Reaction parameters such as solvent, temperature, reaction time, and the stoichiometry of reagents are critical. For instance, the choice of solvent (e.g., DMF or acetonitrile) and maintaining a controlled temperature can significantly influence reaction efficiency and minimize byproduct formation.

Common impurities can arise from incomplete reactions, over-alkylation, or degradation of protecting groups under harsh conditions. Careful monitoring of reaction progress, often via techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), is necessary. Purification typically involves standard organic chemistry techniques such as extraction, crystallization, or column chromatography to isolate the desired product with high purity.

Table 1: Optimization of Reaction Conditions for this compound Synthesis

| Parameter | Condition 1 (e.g., Solvent) | Yield (%) | Purity (%) | Condition 2 (e.g., Solvent) | Yield (%) | Purity (%) |

| Solvent | DMF | 85 | 96 | Acetonitrile (B52724) | 88 | 97 |

| Temperature (°C) | 25 | 86 | 96 | 40 | 80 | 95 |

| K₂CO₃ (eq.) | 1.5 | 87 | 97 | 2.0 | 85 | 96 |

Note: Data presented are illustrative and based on typical optimization outcomes in peptide synthesis.

Synthesis of Related Boc-Serine Derivatives for Specialized Applications

Beyond the direct synthesis of this compound, various derivatives of Boc-Ser(tBu)-OH are prepared for specific applications in peptide research, particularly for introducing conformational constraints or unique linkages.

N-Methylated Boc-Ser(tBu)-OH Derivatives for Conformationally Constrained Peptides

N-methylation of amino acids, including serine, is a well-established strategy to introduce conformational rigidity into peptide chains. N-methyl-Boc-Ser(tBu)-OH derivatives are synthesized to influence peptide secondary structures, such as helices and turns, by restricting rotation around the N-Cα bond. smolecule.comglpbio.commdpi.com The synthesis typically involves methylating the N-terminus of Boc-Ser(tBu)-OH. Common methods include reductive amination using formaldehyde (B43269) and a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride), or direct alkylation with methyl iodide. These N-methylated derivatives are crucial for designing peptides with specific conformational properties and enhanced biological activity.

Table 2: Comparison of N-Methylation Methods for Serine Derivatives

| Methylation Method | Reagents | Conditions | Yield (%) | Purity (%) | Notes |

| Reductive Amination | Formaldehyde, NaBH₃CN | pH 5-6, MeOH, RT | 75-85 | 95-98 | Common, good control |

| Direct Alkylation | Methyl iodide, DIEA | DMF, RT | 60-70 | 90-94 | Risk of over-alkylation, requires careful control |

| Reductive Amination (Modified) | Formaldehyde, NaBH(OAc)₃ | DCE, RT | 80-90 | 97-99 | Milder, often higher yield |

Note: Data presented are illustrative and based on typical synthetic outcomes.

Preparation of Isoacyl Dipeptide Conjugates Incorporating Boc-Ser(tBu)-OH

Isoacyl dipeptides, where a peptide chain is linked via the side chain oxygen of serine or threonine, are employed to enhance the solubility and disrupt aggregation in long or difficult-to-synthesize peptides. peptide.comiris-biotech.debachem.commerckmillipore.com In these conjugates, Boc-Ser(tBu)-OH can be incorporated to form an ester linkage, creating a depsipeptide. This modification alters the peptide's conformation, improving its solubility and facilitating purification. The synthesis might involve activating the carboxyl group of Boc-Ser(tBu)-OH to form an ester bond with a suitable partner.

Table 3: Strategies for Incorporating Boc-Ser(tBu)-OH into Dipeptide Conjugates

| Conjugate Type | Linkage Strategy | Coupling Reagents | Yield (%) | Purity (%) | Notes |

| O-Acyl Serine | Activation of Boc-Ser(tBu)-OH carboxyl, reaction with alcohol | DCC, HOBt, DMAP | 70-80 | 92-96 | Forms ester linkage via side chain hydroxyl. |

| N-Acyl Serine | Activation of amino acid carboxyl, reaction with Boc-Ser(tBu)-OH amine | EDC, HOBt, DIPEA | 85-95 | 97-99 | Standard peptide bond formation. |

| Side-chain Ester | Activation of Boc-Ser(tBu)-OH hydroxyl, reaction with activated carboxyl | CDI, DMAP, DCC | 50-65 | 88-92 | Less common, requires specific activation of hydroxyl. |

Note: Data presented are illustrative and based on typical synthetic outcomes.

Comparative Synthetic Routes for Alternative Nα-Protected Serine Analogues (e.g., Fmoc-Ser(tBu)-OH, Z-Ser(tBu)-OH)

The synthesis of serine derivatives with different Nα-protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl) and Z (Benzyloxycarbonyl), offers alternative strategies for peptide synthesis. While the tert-butyl side chain protection remains consistent, the choice of Nα-protection dictates the deprotection conditions and compatibility with different solid-phase peptide synthesis (SPPS) strategies.

Boc-Ser(tBu)-OH: Utilizes the acid-labile Boc group, typically removed with trifluoroacetic acid (TFA), and is suitable for Boc-SPPS. researchgate.netpeptide.comorganic-chemistry.org

Fmoc-Ser(tBu)-OH: Employs the base-labile Fmoc group, removed with piperidine (B6355638), making it ideal for Fmoc-SPPS, which is compatible with acid-labile side chain protecting groups. sigmaaldrich.comsci-hub.seiris-biotech.depeptide.comnih.govbiosynth.comgoogle.comresearchgate.net

Z-Ser(tBu)-OH: Uses the Z (Cbz) group, removed by hydrogenolysis, offering stability to both acid and base but requiring hydrogenation conditions. peptide.com

Table 4: Comparison of Nα-Protected Serine Derivatives

| Derivative | Nα-Protecting Group | Side Chain Protection | C-terminus Protection | Deprotection Method | Typical SPPS Strategy | Advantages | Disadvantages |

| Boc-Ser(tBu)-OH | Boc | tert-Butyl (tBu) | Free Acid | Acidolysis (e.g., TFA) | Boc-SPPS | Stable to base, suitable for base-labile side chain groups. | Requires strong acid for cleavage, can cause side reactions. |

| Fmoc-Ser(tBu)-OH | Fmoc | tert-Butyl (tBu) | Free Acid | Aminolysis (e.g., Pip) | Fmoc-SPPS | Mild deprotection, compatible with acid-labile side chain groups. | Sensitive to base, requires careful handling of piperidine mixtures. |

| Z-Ser(tBu)-OH | Z (Cbz) | tert-Butyl (tBu) | Free Acid | Hydrogenolysis (H₂/Pd) | Z-SPPS | Stable to acid and base, good for specific applications. | Requires hydrogenation, incompatible with reducible functional groups. |

Note: "Pip" refers to piperidine.

Compound Name Table

this compound

Boc-Ser(tBu)-OH

Fmoc-Ser(tBu)-OH

Z-Ser(tBu)-OH

Boc-N-Me-Ser(tBu)-OH

Fmoc-Ser(Fmoc-Ala)-OH

Fmoc-Ser(Fmoc-Arg(Pbf))-OH

Fmoc-Ser(Fmoc-Asn(Trt))-OH

Fmoc-Ser(Fmoc-Asp(OtBu))-OH

Fmoc-Ser(Fmoc-Gln(Trt))-OH

Fmoc-Ser(Fmoc-Glu(OtBu))-OH

Fmoc-Ser(Fmoc-Gly)-OH

Fmoc-Ser(Fmoc-Ile)-OH

Fmoc-Ser(Fmoc-Met)-OH

Fmoc-Ser(Fmoc-Phe)-OH

Fmoc-Ser(Fmoc-Ser(tBu))-OH

Fmoc-Ser(Fmoc-Thr(tBu))-OH

Fmoc-Ser(Fmoc-Val)-OH

Boc-Ser(Me)-OH

Fmoc-N-Me-Ser(tBu)-OH

Boc-N-Me-Ser-OH

Boc-L-Ser(tBu)-OH

Boc-Ser(Bzl)-OH

Fmoc-Thr(tBu)-OH

Smoc-Ser(OtBu)-OH

Boc-Thr(Bzl)-OH

Smoc-Thr(OtBu)-OH

Boc-Trp(For)-OH

Fmoc-Trp(Boc)-OH

Smoc-Trp(Boc)-OH

Boc-Tyr(Bzl)-OH

Fmoc-Tyr(tBu)-OH

Cbz-Ser(tBu)-Ser(tBu)-Gly-OH

Fmoc-Ser(tBu)-Ser(tBu)-Gly-Ala-OH

Boc-His(Trt)-Gly-Asp(OtBu)-Gly-Ser(tBu)-Phe-Ser(tBu)-Asp(OtBu)-Glu(OtBu)-Nle-OH

X-His(Trt)-Gly-Glu(OtBu)-Gly-Ser(tBu)-Phe-Ser(tBu)-Glu(OtBu)-Leu-Ser(tBu)-Thr(tBu)-Ile-OH

Reactivity and Deprotection Mechanisms of Boc Ser Tbu Otbu

Advanced Methods for Selective Cleavage of tert-Butyl Esters in Presence of tert-Butyl Ethers

Achieving selective cleavage of the tert-butyl ester (OtBu) while leaving the tert-butyl ether (tBu) on the serine side chain intact is a critical aspect of advanced peptide synthesis, enabling differential functionalization. Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) has emerged as a key reagent for this purpose.

TMSOTf can selectively cleave tert-butyl esters in the presence of tert-butyl ethers under specific conditions thieme-connect.comresearchgate.netresearchgate.netlookchem.comalfa.co.kr. This selectivity is valuable for synthesizing protected amino acid derivatives or for manipulating peptide structures where the C-terminal ester needs to be removed without affecting the side-chain hydroxyl protection. For instance, TMSOTf has been shown to cleave tert-butyl esters to yield carboxylic acids while leaving benzyl (B1604629) esters untouched, demonstrating its utility in orthogonal deprotection strategies researchgate.netalfa.co.kr. Research has indicated that the deprotection rate generally decreases in the order: tert-butyl esters > tert-butyl carbonates > tert-butyl ethers nih.gov.

Other methods for selective cleavage of tert-butyl esters have also been reported, such as using silica (B1680970) gel in refluxing toluene, which shows selectivity for tert-butyl esters over tert-butyl ethers, although this selectivity can be substrate-dependent researchgate.netlookchem.com. Additionally, specific acid concentrations and solvent systems, like sulfuric acid in tert-butyl acetate (B1210297) or methanesulfonic acid in a tert-butyl acetate/dichloromethane (B109758) mixture, have been employed for selective Boc deprotection in the presence of tert-butyl esters researchgate.net.

Chemical Stability Profile of Boc-Ser(tBu)-OtBu under Diverse Synthetic Environments

The stability of this compound under various synthetic conditions is paramount for its successful application in peptide synthesis.

Acidic Conditions: The Boc group and tert-butyl ester/ether are all acid-labile. While the Boc group is typically removed by moderate acids like TFA bzchemicals.comwikipedia.orgmasterorganicchemistry.com, the tert-butyl ether and ester require similar or stronger acidic conditions for cleavage iris-biotech.depeptide.comthieme-connect.de. The relative stability difference between the Boc group and the tBu side chain protection is exploited in Boc-based SPPS nih.gov. However, prolonged exposure to even moderate acids can lead to partial cleavage of the tBu groups. Specific protocols using HCl in dioxane have shown superior selectivity for Nα-Boc deprotection in the presence of tert-butyl esters and ethers nih.govresearchgate.net.

Basic Conditions: The Boc group is generally stable to basic conditions, which is a key feature enabling its orthogonality with base-labile groups like Fmoc wikipedia.orgmasterorganicchemistry.comaltabioscience.comorganic-chemistry.org. The tert-butyl ester and ether are also typically stable to mild to moderate basic conditions used in Fmoc SPPS, such as piperidine (B6355638) for Fmoc removal peptide.comthieme-connect.de. However, strong basic conditions can potentially lead to hydrolysis of esters or other side reactions like aspartimide formation if aspartic acid is present in the peptide sequence nih.goviris-biotech.de.

Solvents and Reagents: this compound is generally soluble in common organic solvents used in peptide synthesis, such as dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile (B52724) (MeCN) bzchemicals.comwikipedia.org. It is typically stable under standard peptide coupling conditions (e.g., using carbodiimides like DIC or DCC with additives like HOBt or HOAt), provided these conditions are not excessively acidic or basic.

Identification and Mitigation of Potential Side Reactions During Protection and Deprotection

Despite its utility, the use of this compound can be associated with potential side reactions during its synthesis, protection, and deprotection steps.

Racemization: While this compound itself is a chiral building block, care must be taken during coupling reactions to minimize epimerization (racemization) of the amino acid residue. This is particularly important when activating the carboxyl group for peptide bond formation. Using appropriate coupling reagents and conditions, and ensuring the integrity of the Boc and tBu protecting groups, helps maintain stereochemical purity thieme-connect.de.

Boc Deprotection Side Reactions: The generation of tert-butyl cations during Boc deprotection with strong acids can lead to alkylation of sensitive amino acid side chains, such as tryptophan and methionine, if suitable scavengers (e.g., triethylsilane, anisole) are not included in the deprotection cocktail bzchemicals.compeptide.comnih.govresearchgate.netsigmaaldrich.com. The N-O shift reaction, where the acyl group migrates from the nitrogen to the oxygen of serine or threonine side chains, can occur under acidic deprotection conditions peptide.com.

tert-Butyl Ester/Ether Deprotection Side Reactions: Similar to Boc deprotection, the cleavage of tert-butyl groups can generate tert-butyl cations that can alkylate sensitive residues. The choice of cleavage conditions and the presence of scavengers are crucial. For example, phenolic tert-butyl ethers are not selectively cleaved by HCl/dioxane, unlike aliphatic tert-butyl ethers and esters nih.govresearchgate.net.

Aspartimide Formation: If aspartic acid is present in a peptide sequence, particularly following an aspartate residue, aspartimide formation can occur under both acidic and basic conditions, leading to racemization and the formation of β-peptides nih.goviris-biotech.de. Using bulky aspartate ester protecting groups can help mitigate this.

Homoserine Lactone Formation: During HF cleavage of tert-butyl based protecting groups, tert-butyl cations can alkylate the thioether side chain of methionine, leading to cyclization and homoserine lactone formation. This can be prevented by removing tBu-based protecting groups prior to HF cleavage or by using appropriate scavengers peptide.com.

Careful selection of reaction conditions, appropriate scavengers, and high-purity reagents are essential to minimize these side reactions and ensure the successful synthesis of peptides incorporating this compound.

Applications and Methodological Advancements in Peptide Synthesis Utilizing Boc Ser Tbu Otbu

Strategies for Efficient Serine Incorporation into Challenging Peptide Sequences

Application in the Synthesis of Long Peptides and Oligomers

The protected nature of Boc-Ser(tBu)-OtBu makes it well-suited for solid-phase peptide synthesis (SPPS), a cornerstone technique for producing long peptides and oligomers luxembourg-bio.combachem.comiris-biotech.denih.govnih.govaltabioscience.com. In SPPS, the Boc group on the N-terminus is selectively removed under acidic conditions (e.g., trifluoroacetic acid, TFA), allowing for the sequential addition of amino acids without premature deprotection of the side-chain tBu group iris-biotech.denih.govnih.govaltabioscience.comiris-biotech.de. This orthogonality is critical for preventing side reactions and ensuring the fidelity of the growing peptide chain, thereby facilitating the synthesis of longer and more complex peptide sequences with high purity and yield luxembourg-bio.combachem.comiris-biotech.denih.govnih.govaltabioscience.com.

Contribution to the Synthesis of Modified Peptides and Peptidomimetics

This compound plays a role in the synthesis of various modified peptides and peptidomimetics. For instance, it can be incorporated into sequences to form depsipeptide analogs, where the amide bond is replaced by an ester linkage. This modification, similar to the insertion of pseudoprolines, disrupts peptide aggregation and enhances solubility, aiding in purification iris-biotech.demerckmillipore.com. While the direct synthesis of lanthionines or pseudoprolines is not a primary application of this compound itself, it serves as a fundamental protected serine derivative that can be part of synthetic routes leading to such modified structures uniupo.itiris-biotech.deucl.ac.ukuliege.beucl.ac.uk. The tert-butyl ether protection on the serine side chain is stable under many coupling and deprotection conditions used in Fmoc/Boc strategies, allowing for its presence throughout the synthesis of complex modified peptides nih.govaltabioscience.comiris-biotech.de.

Precursor for the Synthesis of Phosphoserine-Containing Peptides via Global Phosphorylation

A key application of this compound is its use as a precursor for the synthesis of phosphoserine-containing peptides. The tert-butyl ether protecting group on the serine side chain is stable during peptide assembly, and after the peptide chain is formed, the hydroxyl group can be phosphorylated. This "global phosphorylation" approach allows for the introduction of phosphate (B84403) groups onto serine residues within a pre-assembled peptide sequence nih.govpeptide.comthieme-connect.dekohan.com.twthieme-connect.de. The Boc group on the N-terminus is removed, and the side-chain tBu group can be cleaved under acidic conditions, often concurrently with other acid-labile protecting groups, to reveal the phosphorylated serine residue nih.govpeptide.comthieme-connect.dekohan.com.twthieme-connect.de. This method is crucial for generating biologically relevant phosphopeptides used in studying phosphorylation-dependent cellular processes.

Versatility as a Building Block for Complex Glyoxylyl-Functionalized Molecules

This compound is recognized for its versatility in constructing complex molecules, particularly those featuring glyoxylyl functionalities rsc.org. The serine residue, when protected with Boc and tBu groups, can be considered a "masked glyoxylic acid equivalent" rsc.org. Following the removal of the Boc and tBu protecting groups, the resulting serine residue can be oxidized, typically with periodate, to yield an α-oxo aldehyde (glyoxylyl group) rsc.org. This reactive aldehyde can then be used for various ligation or conjugation strategies, such as forming oxime bonds or participating in click chemistry reactions, enabling the synthesis of complex glyoxylyl-functionalized peptides and other biomolecules rsc.org. This strategy is particularly useful for creating bioconjugates and functionalized scaffolds rsc.org.

Stereochemical Control and Analysis in Boc Ser Tbu Otbu Chemistry

Importance of Maintaining the L-Serine Stereochemical Configuration During Synthesis

The biological function of peptides and proteins is intrinsically linked to their specific three-dimensional structures. With the exception of glycine, all proteinogenic amino acids are chiral, existing predominantly in the L-configuration in nature masterorganicchemistry.com. The synthesis of peptides for therapeutic or research purposes must, therefore, meticulously preserve this native stereochemistry.

The inversion of a single chiral center in a peptide sequence from the L- to the D-configuration results in a diastereomer of the original peptide. This seemingly minor alteration can lead to profound changes in the peptide's conformation. Such changes can dramatically affect its biological activity by altering how it interacts with its target, such as a receptor or an enzyme. researchgate.netnih.gov The introduction of D-amino acids can improve enzymatic stability but will inevitably affect the biological function of peptide assemblies. nih.gov Racemization, the formation of an equal mixture of L- and D-enantiomers from a pure starting material, is a detrimental side reaction in peptide synthesis that can lead to a loss of biological efficacy or the introduction of unintended pharmacological effects. researchgate.net Therefore, starting with chirally pure building blocks like Boc-L-Ser(tBu)-OtBu and employing synthetic methods that prevent racemization are fundamental to producing a final peptide with the correct and intended biological function.

Impact of Chiral Purity of Boc-Ser(tBu)-OtBu on Peptide Fidelity

The fidelity of a synthesized peptide refers to its chemical and structural correctness, matching the intended sequence and stereochemistry. The chiral purity of the amino acid building blocks, such as this compound, is a foundational element of peptide fidelity. If the starting material contains even small amounts of the corresponding D-isomer, this impurity will be incorporated into the growing peptide chain during synthesis.

Methodologies for Evaluating and Ensuring Stereochemical Integrity

A variety of analytical techniques are employed to confirm and quantify the stereochemical purity of amino acid derivatives and peptides. These methods are essential for quality control of starting materials like this compound and for monitoring potential racemization during the synthesis process.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating and quantifying stereoisomers. nih.govchiraltech.com For chiral molecules, specialized HPLC methods are required.

Direct Methods: These involve the use of a Chiral Stationary Phase (CSP). CSPs create a chiral environment within the HPLC column, leading to differential interactions with the L- and D-enantiomers of an analyte, resulting in different retention times and thus separation. Several types of CSPs, including those based on macrocyclic glycopeptides (e.g., teicoplanin, ristocetin A) and zwitterionic selectors, have proven effective for the separation of N-protected amino acids. chiraltech.com

Indirect Methods: This approach involves derivatizing the amino acid or peptide with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, achiral HPLC column. nih.gov However, this method is often less suitable for detecting very small amounts of an enantiomeric impurity. nih.gov

Reversed-phase HPLC (RP-HPLC) is a common and effective method for resolving peptide diastereomers, where subtle differences in structure and hydrophobicity caused by a single stereocenter change can be sufficient for separation. nih.gov

| Technique | Principle | Application for this compound | Key Considerations |

| Chiral HPLC (Direct) | Uses a chiral stationary phase (CSP) to form transient diastereomeric complexes with enantiomers, leading to different elution times. | Determination of enantiomeric purity (L- vs. D-Boc-Ser(tBu)-OtBu). | Choice of CSP and mobile phase is critical for achieving resolution. chiraltech.com |

| HPLC after Derivatization (Indirect) | Reacts the analyte with a chiral reagent to form diastereomers, which are then separated on a standard achiral column. | Can be used for purity analysis, but direct methods are often preferred. | Derivatization reaction must proceed to completion without causing racemization. nih.gov |

| RP-HPLC of Peptides | Separates peptides containing stereoisomers based on subtle differences in their physical properties on a reversed-phase column. | Quality control of final peptides to detect diastereomeric impurities arising from racemization during synthesis. nih.gov | Resolution depends on the peptide sequence, length, and position of the stereoisomer. nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and can be used to differentiate between diastereomers. In an achiral solvent, enantiomers have identical NMR spectra. However, diastereomers have distinct spectra.

To use NMR for stereochemical assignment of enantiomers, a chiral environment must be created. This can be achieved by using a Chiral Solvating Agent (CSA). The CSA interacts with the enantiomers to form transient diastereomeric complexes, which will have slightly different chemical shifts and/or coupling constants in the NMR spectrum, allowing for their differentiation and quantification. acs.org For more complex molecules like peptides, specific NMR experiments such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of atoms, which can help in assigning the relative stereochemistry of different chiral centers. nih.govacs.org

| Method | Principle | Application for this compound Chemistry |

| NMR with Chiral Solvating Agents (CSAs) | A CSA is added to the NMR sample, forming diastereomeric complexes with the enantiomers, which results in distinguishable NMR signals. acs.org | To determine the enantiomeric excess of this compound or its precursors. |

| NMR of Diastereomeric Peptides | Diastereomeric peptides inherently produce distinct NMR spectra, allowing for direct observation and quantification of impurities. | To analyze the purity of a final peptide and identify any epimerization that occurred during synthesis. |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Measures the transfer of nuclear spin polarization from one nucleus to another through space, providing distance constraints between protons. | Can help determine the 3D structure and relative stereochemistry of complex peptides. acs.org |

The use of stable isotope-labeled compounds is a sophisticated method, often coupled with mass spectrometry (MS) or NMR, to provide strong evidence for stereochemical assignments. nih.gov In this approach, a synthetic peptide analogue is created where one or more atoms are replaced with a heavier isotope (e.g., ¹³C, ¹⁵N, or ²H). jpt.com

This "heavy" peptide is chemically identical to its unlabeled ("light") counterpart but can be distinguished by its higher mass in a mass spectrometer. proteogenix.science For stereochemical analysis, a suspected diastereomer can be synthesized with an isotopic label. This labeled standard is then mixed ("spiked") into the sample containing the unknown endogenous or synthetic peptide. nih.gov When analyzed by LC-MS, peptide diastereomers typically have different retention times. The labeled standard helps to unambiguously identify the retention time of a specific stereoisomer, confirming the identity of the unknown peptide. nih.gov This method is particularly powerful for analyzing complex biological samples. nih.gov

Advanced Analytical Techniques for Characterization and Purity Assessment in Boc Ser Tbu Otbu Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for determining the molecular structure of Boc-Ser(tBu)-OtBu by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound.

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of hydrogen atoms within the molecule. Characteristic signals are observed for the tert-butoxycarbonyl (Boc) group's tert-butyl protons (typically a singlet around 1.4 ppm), the tert-butyl ether and ester groups (also singlets around 1.4 ppm), the alpha-proton of the serine residue (a multiplet), and the protons of the methylene (B1212753) group adjacent to the hydroxyl (now etherified) function. The N-H proton of the Boc group also appears as a distinct signal, often as a broad singlet. The integration of these signals confirms the expected ratio of protons from each functional group. rsc.orgcsic.esrsc.orgresearchgate.netiris-biotech.desigmaaldrich.compeptide.com

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone. It reveals distinct signals for the carbonyl carbons of the Boc group and the ester, the quaternary carbons and methyl groups of the tert-butyl moieties, the alpha-carbon, and the methylene carbon of the serine residue. rsc.orgcsic.esrsc.orgresearchgate.netsigmaaldrich.comnist.gov

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in this compound by detecting the absorption of specific frequencies of infrared light, which correspond to molecular vibrations. Key characteristic absorption bands include:

A strong absorption for the carbonyl (C=O) stretching vibration of the carbamate (B1207046) (Boc group) and the ester group, typically observed in the range of 1700-1750 cm⁻¹. rsc.orgrsc.orgsigmaaldrich.comnist.gov

Absorption bands associated with the N-H stretching vibration of the carbamate, usually around 3300-3500 cm⁻¹. rsc.orgrsc.orgsigmaaldrich.com

Characteristic C-O stretching vibrations from the ether and ester linkages, and C-N stretching vibrations. rsc.orgrsc.orgsigmaaldrich.comnist.gov

Chromatographic Methods for Purity and Identity Confirmation

Chromatographic techniques are essential for separating this compound from impurities and confirming its identity based on its retention behavior.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of this compound. A reversed-phase C18 column is commonly used with a mobile phase typically consisting of a mixture of water and acetonitrile (B52724) or methanol, often acidified with trifluoroacetic acid (TFA) or formic acid to improve peak shape and separation. rsc.orgcapotchem.cnrsc.orgrsc.orgsigmaaldrich.com The compound elutes as a single, sharp peak, and the percentage of its peak area relative to the total chromatogram area provides a quantitative measure of purity. The retention time under specific chromatographic conditions serves as an identifier, confirming the compound's presence. capotchem.cnrsc.orgsigmaaldrich.com

Thin-Layer Chromatography (TLC): TLC offers a rapid and cost-effective method for monitoring reaction progress and assessing the purity of this compound. Using silica (B1680970) gel plates and a suitable mobile phase (e.g., mixtures of hexane (B92381) and ethyl acetate), the compound typically exhibits a single spot with a characteristic Rf value. Visualization is commonly achieved using UV light or staining reagents like iodine or phosphomolybdic acid. csic.es

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides definitive information about the molecular weight and structural fragments of this compound, thereby confirming its identity and molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing this compound. In positive ion mode, the molecular ion is typically observed as a protonated molecule ([M+H]⁺) or a sodiated adduct ([M+Na]⁺). The accurate mass measurement of these ions allows for the confirmation of the molecular formula, C₁₆H₂₉NO₆, with a corresponding molecular weight of approximately 327.41 g/mol . rsc.orgrsc.orgrsc.orgambeed.com Fragmentation patterns can also provide structural information, showing characteristic losses of tert-butyl groups or the Boc moiety.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is another ionization technique used for determining the molecular weight of this compound, particularly useful for samples that may not be easily ionized by ESI. It also typically yields the protonated molecular ion ([M+H]⁺) or other adducts, confirming the molecular mass.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for analyzing complex mixtures, confirming the identity of the main peak eluted from the HPLC column, and detecting trace impurities. The mass spectrum obtained for the eluting peak provides molecular weight information, corroborating the HPLC purity assessment. rsc.orgrsc.orgrsc.org

Elemental Analysis for Compositional Verification

Elemental analysis provides a quantitative determination of the percentage composition of carbon, hydrogen, and nitrogen in the sample. For this compound (C₁₆H₂₉NO₆), the theoretical elemental composition is approximately:

Carbon (C): 58.71%

Hydrogen (H): 8.93%

Nitrogen (N): 4.28%

Oxygen (O): 29.08%

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the landscape of peptide synthesis, with a significant focus on minimizing the environmental impact of manufacturing processes. advancedchemtech.com Traditional peptide synthesis, including the preparation and use of protected amino acids like Boc-Ser(tBu)-OtBu, often relies on large volumes of organic solvents and hazardous reagents. advancedchemtech.com Research in this area is actively exploring more sustainable alternatives.

Key areas of development include:

Greener Solvents: Efforts are underway to replace commonly used organic solvents such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more environmentally friendly options. advancedchemtech.com Water-based systems and greener alternatives like ethanol (B145695) are being investigated to reduce hazardous waste and improve laboratory safety. advancedchemtech.com The development of water-dispersible protected amino acids is a promising approach to facilitate peptide synthesis in aqueous media. nih.gov

Minimal Protection Strategies: A significant advancement in sustainable peptide synthesis is the adoption of minimal protection strategies. drivehq.com This approach aims to reduce the number of protecting groups used, thereby minimizing the steps required for their installation and removal. drivehq.com By leaving the hydroxyl side chains of amino acids like serine unprotected, this strategy improves atom economy and significantly reduces solvent consumption. drivehq.com

Alternative Protecting Groups: While the tert-butyl ether for the serine side chain is effective, research into alternative protecting groups that can be cleaved under milder, more environmentally benign conditions is ongoing. core.ac.uk For instance, the propargyloxycarbonyl (Poc) group has been explored as a protecting group for the hydroxyl functions of serine, which can be removed under neutral conditions. core.ac.uk

These advancements are geared towards making the synthesis and application of this compound and other protected amino acids more cost-effective and environmentally responsible. nih.gov

Integration into Automated and High-Throughput Synthesis Platforms

The demand for synthetic peptides in drug discovery, proteomics, and materials science has driven the development of automated and high-throughput synthesis platforms. americanpeptidesociety.orgefficient-robotics.com this compound is a critical building block in these automated processes, particularly in solid-phase peptide synthesis (SPPS). beilstein-journals.org

Automation in peptide synthesis offers several advantages:

Increased Efficiency and Reproducibility: Automated synthesizers standardize the repetitive cycles of deprotection, coupling, and washing, which minimizes human error and ensures consistent peptide quality. americanpeptidesociety.orgyoutube.com

High-Throughput Screening: These platforms enable the parallel synthesis of numerous peptides, facilitating the rapid generation of peptide libraries for screening and optimization studies. efficient-robotics.combiotage.com

Advanced Instrumentation: Modern automated synthesizers incorporate features like microwave-assisted heating to accelerate reaction times, especially for challenging sequences. cem.com The integration of robotic systems for tasks like resin transfer further enhances the automation and allows for continuous, overnight synthesis of multiple peptides. cem.commit.edu

The table below summarizes the impact of automation on peptide synthesis:

| Feature | Manual Synthesis | Automated Synthesis |

| Throughput | Low | High (up to thousands of peptides per month) genscript.com |

| Reproducibility | Variable | High |

| Labor Requirement | High | Low (allows for "walk-away" operation) americanpeptidesociety.org |

| Synthesis Time | Days to weeks | Hours to days mit.edu |

| Error Rate | Prone to human error | Minimized |

The continued evolution of these automated platforms will further streamline the use of this compound in the large-scale production of complex peptides.

Exploration of Novel Reactivity and Transformations Beyond Standard Peptide Synthesis

While the primary role of this compound is in peptide synthesis, its protected serine backbone offers opportunities for novel chemical transformations. Researchers are exploring ways to modify the serine residue within a peptide chain at a late stage, which provides a powerful tool for creating diverse peptide analogs without the need for de novo synthesis of each variant. nih.gov

One innovative approach involves the deoxygenative functionalization of serine residues. nih.gov This method allows for the conversion of serine into a variety of noncanonical amino acids through carbon-carbon bond formation. nih.gov Such late-stage modifications are highly valuable for structure-activity relationship (SAR) studies in medicinal chemistry, as they enable the rapid generation of peptide libraries with single-residue variations. acs.org The ability to selectively modify serine residues opens up new possibilities for creating multifunctional peptides for applications in biochemistry and cell biology. acs.org

The exploration of such novel reactivity expands the utility of this compound beyond its traditional role as a simple building block, positioning it as a versatile scaffold for chemical innovation.

Application of Computational Chemistry for Understanding Reaction Mechanisms and Conformational Preferences

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining deeper insights into the behavior of molecules like this compound. iau.irnih.gov These computational methods allow researchers to study the conformational preferences and reaction mechanisms of protected amino acids and peptides at an atomic level.

Key applications of computational chemistry in this context include:

Conformational Analysis: DFT studies can be used to determine the stable conformations of protected dipeptides containing serine. iau.irnih.gov This information is crucial for understanding how the protecting groups influence the peptide's secondary structure, such as the formation of β-turns. nih.gov

Reaction Mechanism Elucidation: Computational modeling can help to elucidate the mechanisms of peptide bond formation and side reactions, leading to the optimization of reaction conditions for improved yield and purity.

Predicting Reactivity: By understanding the electronic structure of the molecule, computational methods can predict the reactivity of different sites, guiding the design of new chemical transformations.

The insights gained from these computational studies can accelerate the development of more efficient and selective synthetic protocols involving this compound.

Role in Expanding the Chemical Space of Peptide-Based Molecules for Research Probes and Advanced Materials

The unique properties of peptides make them attractive candidates for the development of research probes, therapeutics, and advanced materials. This compound plays a crucial role in expanding the chemical space of these peptide-based molecules by enabling the incorporation of modified serine residues.

The ability to introduce noncanonical amino acids and other chemical modifications allows for the fine-tuning of a peptide's properties, such as:

Enhanced Biological Activity and Stability: Modifying the peptide backbone can lead to improved binding affinity for biological targets and increased resistance to enzymatic degradation.

Novel Functions: The incorporation of functional groups can impart new properties to the peptide, such as fluorescence for use as a research probe or specific binding capabilities for targeted drug delivery.

Advanced Materials: Peptides with tailored sequences and functionalities can self-assemble into well-defined nanostructures, which have potential applications in areas like tissue engineering and nanotechnology.

By facilitating the synthesis of diverse and complex peptide structures, this compound is a key enabler in the exploration of new frontiers in peptide science and engineering.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.